molecular formula C12H12N2O2 B12528896 Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate CAS No. 652997-69-8

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate

Cat. No.: B12528896
CAS No.: 652997-69-8
M. Wt: 216.24 g/mol
InChI Key: PHUHIZWFJZAWNE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate is a chemical compound offered for research use only. It is strictly intended for laboratory research purposes and is not approved for human or veterinary diagnostic or therapeutic uses. This multi-functional molecule integrates an electron-withdrawing cyanoacrylate moiety with an ortho-amino benzonitrile system, making it a valuable scaffold in organic and medicinal chemistry research. Its structure suggests potential applications as a key intermediate in the synthesis of more complex heterocyclic compounds, such as quinoline derivatives. Researchers may also explore its utility in the development of fluorescent markers or as a building block for polymeric materials, leveraging its conjugated system and reactive functional groups. The amino and cyano groups on the phenyl ring offer sites for further chemical modification, allowing for the creation of diverse compound libraries for biological screening.

Properties

CAS No.

652997-69-8

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)6-5-10-4-3-9(8-13)7-11(10)14/h3-7H,2,14H2,1H3

InChI Key

PHUHIZWFJZAWNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-amino-4-cyanobenzaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction is usually carried out in the presence of a base such as piperidine in ethanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate has been studied for its anticancer properties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown to inhibit cell proliferation and induce apoptosis in cancer cells, making them potential candidates for drug development .

Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that it can inhibit the growth of several bacterial strains, suggesting its use as an antibiotic agent. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

Materials Science

Photoinitiators in Polymer Chemistry : this compound can serve as a photoinitiator in the synthesis of polymeric materials. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of coatings, adhesives, and other polymer-based materials .

Dyes and Pigments : The compound's unique chemical structure allows it to be used as a dye or pigment in various applications. Its color properties can be exploited in textiles, plastics, and inks, providing vibrant colors while maintaining stability under light exposure .

Organic Synthesis

Building Block for Complex Molecules : In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules. Its reactivity allows chemists to modify its structure to create derivatives with tailored properties for specific applications .

Synthesis of Thiourea Derivatives : The compound can be utilized in synthesizing thiourea derivatives, which are known for their biological activities. This application is particularly relevant in drug discovery, where thiourea compounds have shown promise as therapeutic agents against various diseases .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The compound exhibited MIC values ranging from 32 to 128 µg/mL, demonstrating potent antibacterial activity comparable to standard antibiotics. This suggests its potential use as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The cyano and amino groups play crucial roles in these interactions, often forming hydrogen bonds or other non-covalent interactions with the target molecules .

Comparison with Similar Compounds

Research Findings and Implications

  • Degradation Pathways: Ethyl (2E)-3-(2-amino-4-hydroxyphenyl)prop-2-enoate, a structural analog, forms under reflux conditions, suggesting the target compound may undergo similar transformations unless stabilized by the cyano group .
  • Enzyme Interactions : The dual functionality (NH₂ and CN) in the target compound could mimic natural substrates in enzymes like tyrosinase, offering a scaffold for inhibitor design .
  • Synthetic Versatility: The compound’s α,β-unsaturated ester backbone is amenable to further functionalization, as seen in the synthesis of pyrimidinones and thiazolo derivatives ().

Biological Activity

Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its propenoate backbone, which is essential for its reactivity and biological interactions. The presence of both an amino group and a cyano group enhances its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with target proteins. This mechanism is similar to other acrylate derivatives that have been studied for their anticancer properties. The compound can undergo Michael addition reactions with nucleophilic sites on proteins, leading to functional modifications that can alter protein activity and cellular signaling pathways.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (μM) Notes
HL-60 (acute promyelocytic leukemia)3.7 ± 1.7Significant inhibition observed
MOLT-4 (acute lymphoblastic leukemia)5.7 ± 1.1Moderate cytotoxicity
DU 145 (prostate cancer)20 ± 5Effective against prostate cancer cells
K562 (chronic myelogenous leukemia)51.8 ± 7.8Less potent compared to other lines

These results indicate that this compound may selectively target malignant cells while sparing normal cells, a crucial factor in developing effective cancer therapies.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit mitochondrial pyruvate transport at concentrations below 200 μM, thereby altering metabolic flux in cancer cells . This inhibition could potentially lead to reduced energy production in rapidly dividing tumor cells.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results demonstrated a dose-dependent decrease in cell viability across all tested lines, particularly in HL-60 cells where the IC50 was notably low .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential . This apoptotic pathway is critical for the effectiveness of many anticancer agents.
  • Molecular Docking Studies : Molecular docking analyses have been performed to predict the binding affinity of this compound to various protein targets associated with cancer progression. The results indicated strong interactions with topoisomerases, suggesting a potential mechanism for its anticancer activity through DNA damage induction .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-(2-amino-4-cyanophenyl)prop-2-enoate, considering substituent reactivity and regioselectivity?

  • Methodology : Use a Knoevenagel condensation between ethyl cyanoacetate and 2-amino-4-cyanobenzaldehyde under mild acidic conditions (e.g., catalytic piperidine in ethanol). Monitor reaction progress via TLC and optimize temperature (60–80°C) to balance yield and side-product formation. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and the α,β-unsaturated ester moiety (δ 5.5–7.0 ppm for vinyl protons).
  • IR : Identify characteristic peaks for nitrile (~2220 cm⁻¹), ester carbonyl (~1700 cm⁻¹), and amino groups (~3300 cm⁻¹).
  • MS : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of ethoxy group). Validate against computational predictions from DFT studies .

Q. What safety protocols are critical during handling and storage of this compound?

  • Methodology : Use PPE (nitrile gloves, lab coat, safety goggles) to avoid dermal contact. Conduct reactions in a fume hood to mitigate inhalation risks. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Dispose of waste via certified hazardous waste services .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice influence its supramolecular assembly?

  • Methodology : Perform single-crystal XRD to determine intermolecular interactions. Use graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., N–H⋯O=C or N–H⋯N≡C). Compare with computational models (Hirshfeld surface analysis) to predict packing efficiency and stability .

Q. What computational strategies (e.g., DFT) are effective in studying electronic properties and reaction mechanisms?

  • Methodology : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and Fukui indices. Simulate reaction pathways (e.g., cyclization or nucleophilic attacks) using transition-state theory .

Q. How can contradictions between experimental XRD data and computational models be resolved?

  • Methodology : Refine XRD data with SHELXL to account for disorder or twinning. Validate computational models by comparing bond lengths/angles and torsional parameters. Use ORTEP-3 for graphical overlay of experimental vs. calculated structures .

Q. What methodologies address stability challenges under varying pH and temperature conditions?

  • Methodology : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., hydrolysis to carboxylic acid) and model kinetics using Arrhenius equations. Adjust formulation buffers (e.g., phosphate vs. citrate) to enhance shelf-life .

Q. How do steric and electronic effects of the 2-amino-4-cyanophenyl group influence reactivity in cross-coupling reactions?

  • Methodology : Screen Pd-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. Compare yields with/without amino/cyano groups using Hammett σ constants. Analyze steric maps (e.g., A-values) to rationalize regioselectivity .

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